molecular formula C6H15NO8 B3420997 1-Deoxy-1-nitro-L-iditol hemihydrate CAS No. 207226-23-1

1-Deoxy-1-nitro-L-iditol hemihydrate

Cat. No. B3420997
CAS RN: 207226-23-1
M. Wt: 229.19 g/mol
InChI Key: OHFQXMNDKUHFDU-SIQASLMSSA-N
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Description

1-Deoxy-1-nitro-L-iditol hemihydrate is a nitro sugar utilized in the field of pharmacology . It has been researched extensively for its potential anticancer properties that stem from its glycosylation inhibiting effects . It’s considered a promising avenue given its ability to impede cell growth and proliferation . It also unfolds an array of therapeutic possibilities in combating neurodegenerative disorders like Alzheimer’s disease and Parkinson’s disease .


Molecular Structure Analysis

The molecular formula of 1-Deoxy-1-nitro-L-iditol hemihydrate is C6H13NO7·½H2O . Its molecular weight is 220.18 . The InChI string representation of its structure is InChI=1S/C6H13NO7.H2O/c8-2-4(10)6(12)5(11)3(9)1-7(13)14;/h3-6,8-12H,1-2H2;1H2/t3-,4-,5+,6+;/m0./s1 .

It appears as a white powder . Its optical activity is [α]20/D +4.0°, c = 2 in H2O . The melting point is 88 °C (lit.) .

Safety and Hazards

1-Deoxy-1-nitro-L-iditol hemihydrate may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation . It’s recommended to use proper personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H13NO7.H2O/c2*8-2-4(10)6(12)5(11)3(9)1-7(13)14;/h2*3-6,8-12H,1-2H2;1H2/t2*3-,4-,5+,6+;/m00./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAUHMYCAWVBKQ-SIJONPOXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-].C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-].O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)[N+](=O)[O-].C([C@@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)[N+](=O)[O-].O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16212474

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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